エンタレクトニブ

概要

説明

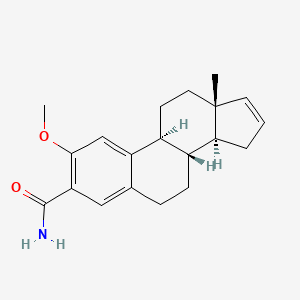

エンタレクトニブは、Rozlytrekというブランド名で販売されている抗がん剤で、ROS1陽性非小細胞肺がんおよびNTRK融合陽性固形腫瘍の治療に使用されます。 これは、トロポミオシン受容体キナーゼ(TRK)A、B、およびC、C-ros癌遺伝子1(ROS1)、および未分化リンパ腫キナーゼ(ALK)を標的とする選択的チロシンキナーゼ阻害剤(TKI)です . エンタレクトニブは、2019年8月に米国で医療用として承認され、それ以降、いくつかの他の国でも承認されています .

2. 製法

合成経路と反応条件: エンタレクトニブは、複数段階の化学プロセスを経て合成されます。合成には、重要な中間体の形成が含まれ、その後、最終生成物に結合されます。このプロセスには通常、ハロゲン化、求核置換、およびアミド結合形成などのステップが含まれます。 温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を達成するために最適化されます .

工業的生産方法: エンタレクトニブの工業的生産には、ラボでの合成を商業規模に拡大することが含まれます。これには、一貫性、効率性、および安全性を実現するために、反応条件を最適化する必要があります。 このプロセスには、最終生成物が規制基準を満たしていることを保証するための厳格な品質管理対策が含まれます .

科学的研究の応用

Entrectinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, entrectinib is studied for its unique chemical properties and its interactions with various biological targets. Researchers investigate its synthesis, stability, and reactivity under different conditions .

Biology: In biology, entrectinib is used to study the role of tyrosine kinases in cellular signaling and cancer progression. It serves as a tool to understand the molecular mechanisms underlying cancer cell proliferation and survival .

Medicine: In medicine, entrectinib is primarily used as a targeted therapy for cancers with specific genetic mutations. It has shown efficacy in treating ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors. Clinical trials continue to explore its potential in other cancer types .

Industry: In the pharmaceutical industry, entrectinib is a valuable drug for developing targeted cancer therapies. Its production and formulation are subjects of ongoing research to improve its efficacy, safety, and patient compliance .

作用機序

エンタレクトニブは、TRK A、B、およびC、ROS1、およびALKを含む特定のチロシンキナーゼを阻害することにより、その効果を発揮します。これらのキナーゼは、細胞の成長、分化、および生存を調節する細胞シグナル伝達経路において重要な役割を果たしています。 これらのキナーゼを阻害することにより、エンタレクトニブはシグナル伝達経路を阻害し、癌細胞の増殖を抑制し、アポトーシスを誘導します .

エンタレクトニブの分子標的には、神経栄養因子受容体キナーゼ(NTRK)遺伝子、ROS1、およびALKが含まれます。これらの標的は、癌の進行を促進する癌遺伝子融合イベントに関与することがよくあります。 エンタレクトニブは血液脳関門を通過する能力も有するため、中枢神経系の転移にも有効です .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Entrectinib continues to demonstrate durable systemic and intracranial responses and can address the unmet need of a CNS-active treatment in patients with NTRK fusion-positive solid tumors . It’s great that another agent that is tissue agnostic has been approved, because that broadens the availability of different drugs for physicians to treat patients with these fusions .

生化学分析

Biochemical Properties

Entrectinib interacts with TRKs, ROS1, and ALK . These interactions are crucial for its role in biochemical reactions. It inhibits these kinases, thereby disrupting the signaling pathways they are involved in .

Cellular Effects

Entrectinib has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of TRKs, ROS1, and ALK disrupts the signaling pathways these kinases are involved in, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

Entrectinib exerts its effects at the molecular level through binding interactions with TRKs, ROS1, and ALK . It inhibits these kinases, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Entrectinib have been observed to change over time . It has shown durable systemic and intracranial responses . Information on its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Entrectinib vary with different dosages in animal models . At certain dosages, it has shown to induce deep and durable responses . At high doses, there may be toxic or adverse effects .

Metabolic Pathways

Entrectinib is involved in the metabolic pathways of TRKs, ROS1, and ALK . It interacts with these kinases and can affect metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: Entrectinib is synthesized through a multi-step chemical process. The synthesis involves the formation of key intermediates, which are then coupled to form the final product. The process typically includes steps such as halogenation, nucleophilic substitution, and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of entrectinib involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions to ensure consistency, efficiency, and safety. The process includes rigorous quality control measures to ensure the final product meets regulatory standards .

化学反応の分析

反応の種類: エンタレクトニブは、酸化、還元、および置換など、さまざまな化学反応を起こします。 これらの反応は、体内での代謝と生体活性化に不可欠です .

一般的な試薬と条件: エンタレクトニブの合成と反応で使用される一般的な試薬には、ハロゲン化剤、求核剤、および還元剤が含まれます。 温度、pH、溶媒の選択などの反応条件は、目的の結果を得るために慎重に制御されます .

形成される主な生成物: エンタレクトニブの反応から形成される主な生成物には、その活性代謝産物が含まれ、これらはその治療効果に貢献します。 主要な代謝産物の1つはM5で、有意な薬理活性を保持しています .

4. 科学研究アプリケーション

エンタレクトニブは、化学、生物学、医学、産業の分野で、幅広い科学研究アプリケーションを持っています。

化学: 化学において、エンタレクトニブは、その独自の化学的性質とそのさまざまな生物学的標的との相互作用について研究されています。 研究者は、さまざまな条件下での合成、安定性、および反応性を調査しています .

生物学: 生物学において、エンタレクトニブは、細胞シグナル伝達と癌の進行におけるチロシンキナーゼの役割を研究するために使用されます。 これは、癌細胞の増殖と生存の基礎となる分子メカニズムを理解するためのツールとして役立ちます .

医学: 医学において、エンタレクトニブは、特定の遺伝子変異を持つ癌の標的療法として主に使用されます。ROS1陽性非小細胞肺がんおよびNTRK融合陽性固形腫瘍の治療に有効性が示されています。 臨床試験では、他の癌種における潜在的な可能性が引き続き探求されています .

産業: 製薬業界では、エンタレクトニブは、標的型癌治療法の開発に役立つ貴重な薬物です。 その製造と製剤は、有効性、安全性、および患者のコンプライアンスを向上させるための継続的な研究の対象です .

類似化合物との比較

エンタレクトニブは、クリゾチニブ、アレクチニブ、セリチニブ、ロルラチニブなどの他のチロシンキナーゼ阻害剤と比較されます。

クリゾチニブ: クリゾチニブは、ALKとROS1を標的とする別のTKIです。 エンタレクトニブとクリゾチニブの両方ともROS1陽性癌に効果的ですが、エンタレクトニブはより幅広い標的を持ち、中枢神経系への浸透性が高いです .

アレクチニブ、セリチニブ、ロルラチニブ: これらのTKIは、主にALKを標的とし、ALK陽性非小細胞肺がんの治療に使用されます。 エンタレクトニブは、ALKとROS1に加えて、TRK A、B、およびCを標的とする独自の能力により、これらの化合物とは異なります .

独自性: エンタレクトニブの独自性は、そのマルチターゲットアプローチと血液脳関門を通過する能力にあり、中枢神経系に関連する癌に効果的です。 TRK、ROS1、およびALK融合タンパク質に対する幅広い活性は、エンタレクトニブを汎用性が高く貴重な治療選択肢にします .

特性

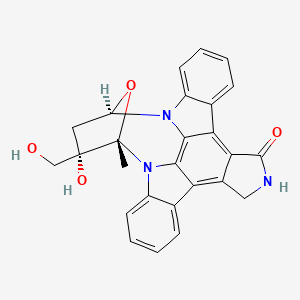

IUPAC Name |

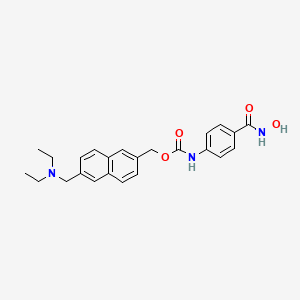

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYYBYPASCDWEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026450 | |

| Record name | Entrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Entrectinib is a tyrosine kinase inhibitor which acts on several receptors. It functions as an ATP competitor to inhibit tropomyosin receptor tyrosine kinases (TRK) TRKA, TRKB, TRKC, as well as proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK). TRK receptors produce cell proliferation via downstream signalling through the mitogen activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ. ALK produces similar signalling with the addition of downstream JAK/STAT activation. Inhibition of these pathways suppresses cancer cell proliferation and shifts the balance in favor of apoptosis resulting in shrinking of tumor volume. | |

| Record name | Entrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11986 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1108743-60-7 | |

| Record name | Entrectinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108743-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entrectinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108743607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Entrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11986 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Entrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[(3,5-Difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methyl-1-piperazinyl)-2-[(tetrahydro-2H-pyran-4-yl)amino]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5ORF0AN1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Entrectinib?

A: Entrectinib is a highly potent and selective ATP-competitive inhibitor of tropomyosin receptor kinase (TRK) A/B/C, ROS proto-oncogene 1 (ROS1), and anaplastic lymphoma kinase (ALK) [, , , , , ]. It exerts its antitumor activity by binding to the intracellular catalytic kinase domain of these proteins, thereby blocking their constitutive kinase activity and downstream signaling [, , , ].

Q2: What are the downstream effects of Entrectinib binding to TRK, ROS1, and ALK?

A: Entrectinib binding inhibits the phosphorylation of these receptor tyrosine kinases, ultimately leading to the inhibition of crucial downstream signaling pathways involved in cell proliferation, survival, and metastasis [, , , ]. These pathways include the PI3K/AKT, MAPK/ERK, and PLCγ1 signaling cascades [].

Q3: How does Entrectinib's effect on downstream signaling pathways translate to antitumor activity?

A: By suppressing the activity of these crucial signaling pathways, Entrectinib effectively inhibits the proliferation of tumor cells, promotes apoptosis (programmed cell death), and limits the metastatic potential of the tumor [, , , ].

Q4: Is there information available about Entrectinib's molecular formula, weight, and spectroscopic data?

A4: While the provided research articles focus on Entrectinib's biological activity and clinical applications, they do not delve into detailed structural characterization data like molecular formula, weight, or spectroscopic information.

Q5: What is the evidence for Entrectinib's efficacy in preclinical models?

A: Entrectinib has shown potent antitumor activity in a variety of preclinical models, including cell lines, patient-derived tumor cells (PDCs), and patient-derived xenografts (PDXs) harboring NTRK, ROS1, or ALK rearrangements [, , ]. These studies demonstrated that Entrectinib effectively inhibits cell proliferation, induces apoptosis, and regresses tumor growth at clinically relevant doses [, , ].

Q6: Has Entrectinib's efficacy been demonstrated in clinical trials?

A: Yes, Entrectinib has demonstrated promising clinical activity in patients with NTRK, ROS1, or ALK fusion-positive solid tumors, including non-small cell lung cancer (NSCLC) [, , , , , , , , , , , , , , , ]. Clinical trials have shown that Entrectinib can induce durable objective responses, including complete and partial remissions, in a significant proportion of patients with these molecularly defined cancers [, , , , , , , , , , , , , , , ].

Q7: Does Entrectinib show activity in tumors that have spread to the central nervous system (CNS)?

A: One of the notable characteristics of Entrectinib is its ability to penetrate the blood-brain barrier, making it effective against CNS metastases [, , ]. Clinical trials have demonstrated significant intracranial activity, with Entrectinib achieving objective responses in patients with NTRK, ROS1, or ALK fusion-positive brain metastases [, , , ].

Q8: Are there known mechanisms of resistance to Entrectinib?

A8: Yes, similar to other kinase inhibitors, acquired resistance to Entrectinib can develop through various mechanisms. These include:

- On-target mutations: Point mutations within the kinase domain of NTRK, ROS1, or ALK genes can hinder Entrectinib binding and reduce its inhibitory activity [, , , , ]. The G595R and G667C mutations in NTRK1 and the G2032R mutation in ROS1 are examples of such resistance mutations [, , , , ].

- Bypass signaling: Activation of alternative signaling pathways that circumvent the dependence on NTRK, ROS1, or ALK can lead to resistance []. For example, amplification of the MET proto-oncogene and subsequent activation of its downstream signaling pathway has been implicated in Entrectinib resistance in ROS1-positive NSCLC [, ].

- Phenotypic transformation: Tumor cells can undergo phenotypic changes, such as epithelial-to-mesenchymal transition (EMT), that promote resistance to kinase inhibitors [].

Q9: What are potential strategies to overcome or manage resistance to Entrectinib?

A9: Ongoing research focuses on:

- Next-generation inhibitors: Developing new TRK inhibitors with distinct binding profiles that can overcome resistance mutations [].

- Combination therapies: Combining Entrectinib with other targeted therapies or chemotherapy to target multiple signaling pathways and enhance efficacy [, ]. For example, preclinical studies suggest that combining Entrectinib with a MEK inhibitor like Trametinib might be effective against Entrectinib-resistant tumors with solvent front mutations in NTRK genes [].

- Monitoring for resistance: Implementing strategies for early detection of resistance mechanisms through liquid biopsies and tumor profiling can guide treatment decisions [].

Q10: Does Entrectinib penetrate the blood-brain barrier?

A: Yes, unlike other TRK inhibitors such as Larotrectinib and Crizotinib, Entrectinib demonstrates a weaker interaction with P-glycoprotein (P-gp), a membrane transporter known to efflux drugs from the brain [, ]. This weaker interaction contributes to Entrectinib's ability to achieve therapeutic concentrations in the central nervous system (CNS), making it effective against primary CNS tumors and brain metastases [, ].

Q11: What is the general safety profile of Entrectinib?

A: Entrectinib has demonstrated a manageable safety profile in clinical trials [, , , ]. Most treatment-related adverse events (TRAEs) are generally mild to moderate (Grade 1 or 2) [, , , ].

Q12: What analytical methods are used to characterize and quantify Entrectinib?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the quantification of Entrectinib in biological matrices, such as plasma []. This method offers high sensitivity and selectivity for accurate drug level monitoring.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

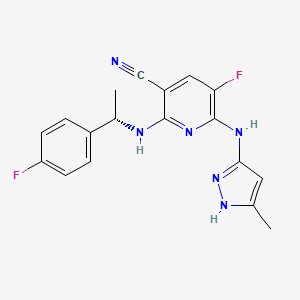

![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1684610.png)

![Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate](/img/structure/B1684616.png)